3-Methylbutyl pentadecanoate
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Overview
Description
This compound is characterized by its hydrophobic nature and relatively neutral behavior . It is commonly used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methylbutyl pentadecanoate can be synthesized through esterification reactions involving pentadecanoic acid and 3-methylbutanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous esterification processes. These processes utilize large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Methylbutyl pentadecanoate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert the ester into alcohols and other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly employed.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted esters and amides.
Scientific Research Applications
3-Methylbutyl pentadecanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in chromatographic analysis.
Biology: Studied for its role in lipid metabolism and as a model compound for fatty acid esters.
Medicine: Investigated for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer manufacturing.
Mechanism of Action
The mechanism of action of 3-Methylbutyl pentadecanoate involves its interaction with lipid membranes and enzymes involved in lipid metabolism. The ester can be hydrolyzed by esterases, releasing pentadecanoic acid and 3-methylbutanol, which can then participate in various metabolic pathways . The compound’s hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and function .
Comparison with Similar Compounds
- Isoamyl decanoate
- Isopentyl decanoate
- 3-Methylbutyl decanoate
Comparison: 3-Methylbutyl pentadecanoate is unique due to its specific ester linkage and the presence of a branched alkyl chain. This structural feature imparts distinct physicochemical properties, such as higher hydrophobicity and specific interactions with lipid membranes, compared to its linear counterparts .
Properties
CAS No. |
827032-03-1 |
---|---|
Molecular Formula |
C20H40O2 |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
3-methylbutyl pentadecanoate |
InChI |
InChI=1S/C20H40O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20(21)22-18-17-19(2)3/h19H,4-18H2,1-3H3 |
InChI Key |
OTEMMEILUZWZME-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC(=O)OCCC(C)C |
Origin of Product |
United States |
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